

Physical and chemical properties of N-Cbz-DL-tryptophan

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Cbz-DL-tryptophan*

Cat. No.: *B554500*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **N-Cbz-DL-tryptophan**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzyloxy-DL-tryptophan (**N-Cbz-DL-tryptophan**) is a protected form of the racemic amino acid DL-tryptophan. The carbobenzyloxy (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis and other chemical modifications. This guide provides a comprehensive overview of the core physical and chemical properties of **N-Cbz-DL-tryptophan**, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes to support researchers in its application.

Chemical Identity and Structure

N-Cbz-DL-tryptophan is a derivative of the essential amino acid tryptophan. The attachment of the Cbz group to the alpha-amino nitrogen makes it a valuable building block in synthetic organic chemistry, particularly in the construction of peptides and other complex molecules.

- IUPAC Name: (2RS)-2-(phenylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid
- Synonyms: N-Benzylloxycarbonyl-DL-tryptophan, Z-DL-Trp-OH
- CAS Number: 13058-16-7[1][2]

- Molecular Formula: C₁₉H₁₈N₂O₄[\[3\]](#)[\[4\]](#)
- Molecular Weight: 338.36 g/mol [\[3\]](#)[\[4\]](#)

Physical and Chemical Properties

The physical and chemical properties of **N-Cbz-DL-tryptophan** are summarized below. Data for the individual L- and D-isomers are often reported and provide a close reference for the DL-racemic mixture.

Property	Value	Source
Appearance	White to yellow or orange powder/crystal. [1] [2]	TCI Chemicals [1] [2]
Melting Point	166.0 to 171.0 °C. [1] [2]	TCI Chemicals [1] [2]
Solubility	Soluble in methanol. [3] [5] Sparingly soluble in water. [3] [5]	Guidechem [3] [5]
pKa (Predicted)	3.98 ± 0.10. [3] [5]	Guidechem [3] [5]
XLogP3	2.3. [6] [7]	PubChem [6] , ECHEM [7]
Hydrogen Bond Donor Count	3. [3]	Guidechem [3]
Hydrogen Bond Acceptor Count	4. [3]	Guidechem [3]
Rotatable Bond Count	7. [3]	Guidechem [3]
Topological Polar Surface Area	91.4 Å ² . [3] [6]	Guidechem [3] , PubChem [6]

Spectroscopic Data

While specific spectra for the racemic DL-form are not readily available, data from the L-isomer provides a representative spectral profile.

- ¹H NMR (DMSO-d6, 400 MHz) δ: 7.57-7.53 (m, 2H), 7.35-7.22 (m, 6H), 7.16-7.15 (m, 1H), 7.09-7.04 (m, 1H), 7.00-6.95 (m, 1H), 5.02-4.92 (m, 2H), 4.28-4.21 (m, 1H), 3.22-3.16 (m,

1H), 3.04-2.96 (m, 1H).[8]

- ^{13}C NMR (DMSO-d6, 100 MHz) δ : 174.2, 156.5, 137.4, 136.6, 128.8, 128.2, 128.0, 127.6, 124.2, 121.4, 118.8, 118.6, 111.9, 110.5, 65.8, 55.5, 27.4.[8]
- Infrared (IR) Spectroscopy: Characteristic peaks for the N-H, C=O (carbamate and carboxylic acid), and aromatic C-H and C=C bonds are expected.

Experimental Protocols

Synthesis of N-Cbz-DL-tryptophan via Schotten-Baumann Reaction

This protocol describes the protection of the amino group of DL-tryptophan using benzyl chloroformate under basic conditions. The methodology is adapted from procedures reported for the individual L- and D-isomers.[3][8]

Materials:

- DL-Tryptophan
- Benzyl chloroformate (Cbz-Cl)
- 1 M Sodium hydroxide (NaOH) solution
- 6 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Deionized water
- Ice bath

Procedure:

- Dissolution: Dissolve DL-tryptophan in 1 M aqueous NaOH solution in a flask and cool the mixture to 0 °C in an ice bath with stirring.

- Acylation: Slowly and simultaneously add benzyl chloroformate and an equivalent amount of 1 M NaOH solution dropwise to the reaction mixture. Maintain the temperature at 0 °C and ensure the pH remains basic.
- Reaction: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for approximately 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Acidification: Once the reaction is complete, cool the mixture again in an ice bath and acidify it to pH 1-2 by slowly adding 6 M HCl. A white precipitate of the product should form.
- Extraction: Extract the aqueous mixture with ethyl acetate (typically 3 times).
- Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **N-Cbz-DL-tryptophan**.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

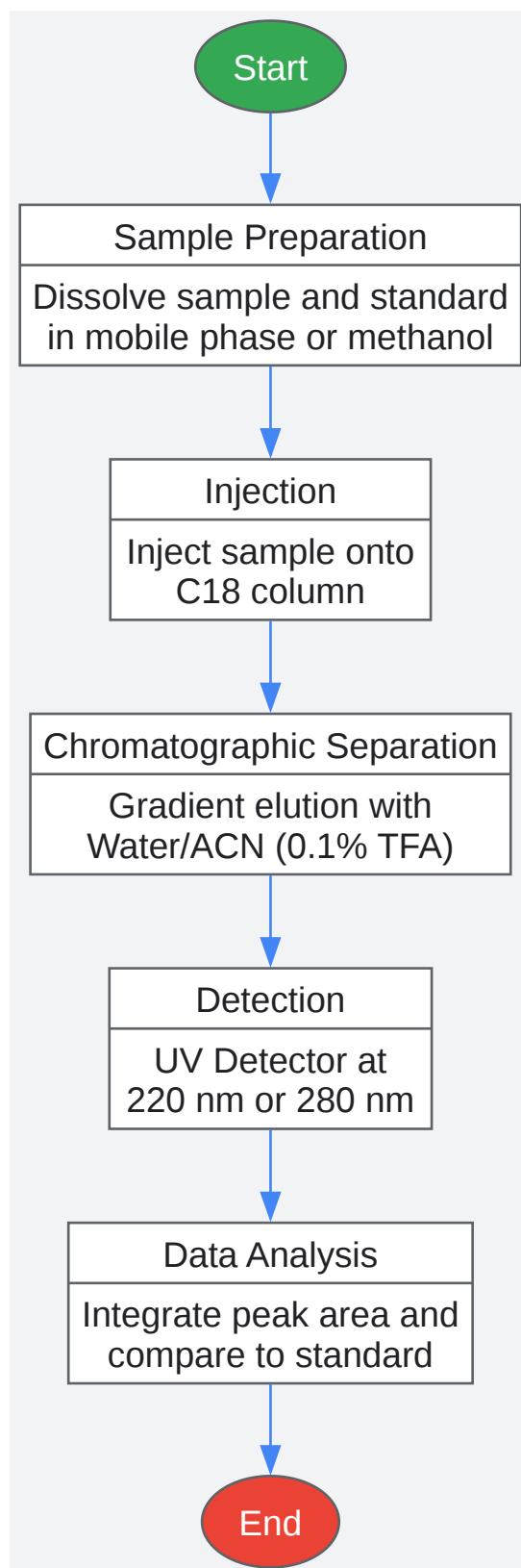
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-Cbz-DL-tryptophan**.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of tryptophan derivatives, which can be optimized for **N-Cbz-DL-tryptophan**.^{[9][10]}

Instrumentation & Columns:

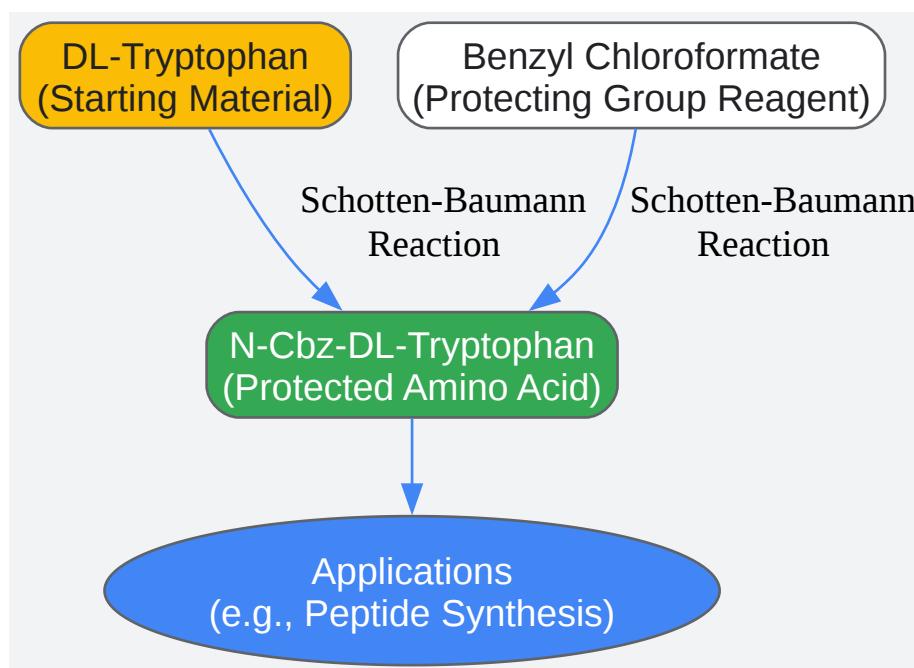

- HPLC system with a UV or fluorescence detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).

Mobile Phase & Conditions:

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.[\[9\]](#)
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[\[9\]](#)
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more nonpolar compound. For example: 0-20 min, 20-80% B; 20-25 min, 80-20% B; 25-30 min, 20% B.
- Flow Rate: 1.0 mL/min.[\[9\]](#)
- Column Temperature: 30 °C.[\[9\]](#)
- Detection: UV detection at 220 nm or 280 nm (due to the indole and phenyl groups).

Procedure:

- Sample Preparation: Prepare a standard solution of **N-Cbz-DL-tryptophan** in a suitable solvent (e.g., methanol or the initial mobile phase composition). Prepare the analysis sample by dissolving it in the same solvent.
- Injection: Inject the sample onto the HPLC system.
- Data Acquisition: Record the chromatogram and integrate the peak corresponding to **N-Cbz-DL-tryptophan**.
- Quantification: Determine the purity or concentration by comparing the peak area to that of a known standard.



[Click to download full resolution via product page](#)

Caption: General workflow for HPLC analysis of **N-Cbz-DL-tryptophan**.

Logical Relationships and Applications

The primary role of the Cbz group is to act as a temporary protecting group for the amine, allowing for selective reactions at other sites of the tryptophan molecule, such as the carboxylic acid. This is fundamental in peptide synthesis.

[Click to download full resolution via product page](#)

Caption: Formation and utility of **N-Cbz-DL-tryptophan**.

Applications:

- Peptide Synthesis: Used as a building block for incorporating a DL-tryptophan residue into a peptide chain.
- Pharmaceutical Intermediates: Serves as a precursor in the synthesis of various pharmaceutical compounds and complex organic molecules.^[5]
- Organic Synthesis: The protected amino acid allows for modifications at the carboxylic acid or the indole ring without interference from the nucleophilic amino group.

Safety and Handling

While detailed toxicological data for **N-Cbz-DL-tryptophan** is limited, it is considered harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the eyes, skin, and respiratory system.^[5] Standard laboratory safety precautions should be taken.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust. Avoid contact with skin and eyes.
- Storage: Store in a cool (2-8°C is often recommended), dry place, sealed in a dry environment, and away from incompatible materials.^{[3][5]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Carbobenzoxy-DL-tryptophan 13058-16-7 | TCI AMERICA [tcichemicals.com]
- 2. N-Carbobenzoxy-DL-tryptophan 13058-16-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. guidechem.com [guidechem.com]
- 4. N-Cbz-D-Tryptophan synthesis - chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. N-(Benzylloxycarbonyl)-D-tryptophan | C19H18N2O4 | CID 700663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. N-Cbz-L-Tryptophan | 7432-21-5 [chemicalbook.com]
- 9. d-nb.info [d-nb.info]
- 10. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Physical and chemical properties of N-Cbz-DL-tryptophan]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554500#physical-and-chemical-properties-of-n-cbz-dl-tryptophan>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com